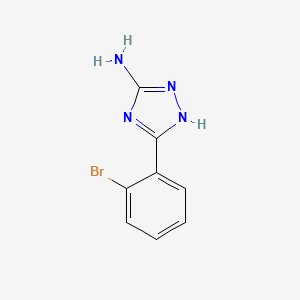

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHBUWCLZAXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386321 | |

| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59301-25-6 | |

| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive framework for the synthesis, purification, and in-depth physicochemical characterization of the novel heterocyclic compound, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. Moving beyond a simple data sheet, this document elucidates the causal relationships between experimental choices and data outcomes, offering field-proven insights into the practical challenges and strategic decisions involved in characterizing a new chemical entity (NCE) for drug discovery applications.

Strategic Imperative: The "Why" Behind Characterization

In modern drug discovery, the adage "the molecule is the medicine" is only half the story. A molecule's intrinsic biological activity is inseparable from its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The compound 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, featuring the privileged 1,2,4-triazole scaffold, presents a compelling starting point for medicinal chemistry exploration. The triazole ring is a bioisostere for esters and amides, offering improved metabolic stability, while the 2-bromophenyl substituent provides a vector for further synthetic elaboration via cross-coupling reactions.

However, before committing resources to extensive biological screening, a rigorous physicochemical profile is paramount. This initial characterization acts as a foundational dataset to predict oral bioavailability, formulateability, and potential liabilities. This guide outlines a validated, logical workflow for obtaining this critical information.

Synthesis and Structural Verification

The synthesis of 3,5-disubstituted 1,2,4-triazoles is well-established in the literature. A reliable and scalable approach involves the cyclization of an appropriate intermediate, such as an acylguanidine. The proposed synthetic route is outlined below.

Proposed Synthetic Workflow

A common and effective method proceeds through the reaction of a benzoyl chloride with dicyandiamide, followed by cyclization.

A Comprehensive Technical Guide to 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will delve into its chemical identity, a robust synthetic pathway, characterization methodologies, and the vast therapeutic potential rooted in the privileged 1,2,4-triazole scaffold.

Core Compound Identity and Properties

Chemical Abstract Service (CAS) Number: 59301-25-6[1][2][3]

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles. This scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a pharmacophore, engaging with biological targets through hydrogen bonding and dipole interactions.[4][5] The presence of the 2-bromophenyl substituent offers a strategic position for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₄ | PubChem[2] |

| Molecular Weight | 239.07 g/mol | PubChem[2] |

| IUPAC Name | 5-(2-bromophenyl)-1H-1,2,4-triazol-3-amine | PubChem[2] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NN2)N)Br | PubChem[2] |

| InChI Key | CXRHBUWCLZAXAC-UHFFFAOYSA-N | PubChem[2][3] |

The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a "privileged scaffold" in drug discovery, meaning it is a recurring structural motif in a multitude of clinically successful drugs.[6] Its prominence stems from a unique combination of properties:

-

Bioisosterism: The 1,2,4-triazole can act as a bioisostere for amide, ester, and carboxylic acid groups, allowing for the modulation of physicochemical properties like solubility and polarity while maintaining biological activity.[4]

-

Metabolic Stability: The aromatic nature of the triazole ring imparts significant resistance to metabolic degradation, a crucial attribute for drug candidates.

-

Target Interaction: The nitrogen atoms in the ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological receptors and enzymes.[5]

This versatility has led to the development of 1,2,4-triazole-containing drugs across a wide spectrum of therapeutic areas, including antifungal agents (e.g., Fluconazole), antiviral medications (e.g., Ribavirin), and anticancer therapies (e.g., Letrozole).[6][7][8]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine can be achieved through a reliable multi-step process starting from 2-bromobenzonitrile. The following protocol is a representative method adapted from established literature procedures for analogous compounds.[8]

Experimental Workflow Diagram

Caption: Synthetic workflow for 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

Protocol Details

Step 1: Preparation of Semicarbazide (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanate in water.

-

Addition: Slowly add hydrazine hydrate to the solution while stirring.

-

Reaction: The reaction is typically exothermic and proceeds readily at room temperature. Stir for 1-2 hours to ensure complete formation of semicarbazide. This intermediate is often used directly in the next step without isolation.

Causality: This step generates the nucleophilic semicarbazide required to react with the nitrile group in the subsequent cyclization.

Step 2: Synthesis of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

-

Reaction Setup: To a flask containing n-butanol, add 2-bromobenzonitrile, the freshly prepared semicarbazide solution, and potassium carbonate (K₂CO₃) as a base.[8]

-

Reflux: Heat the mixture to reflux (approximately 118°C for n-butanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts and residual solvent.

Causality: The basic conditions facilitated by potassium carbonate promote the nucleophilic attack of the semicarbazide on the electrophilic carbon of the nitrile group, leading to an intramolecular cyclization to form the stable 1,2,4-triazole ring.

Step 3: Purification

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, a hot filtration can be performed to remove insoluble impurities.

-

Crystallization: Slowly add water to the hot ethanol solution until turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Causality: Recrystallization is a self-validating purification technique. The desired compound is soluble in the hot solvent and insoluble in the cold solvent, while impurities have different solubility profiles, allowing for their separation and resulting in a product of high purity.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, a suite of analytical techniques should be employed.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons (multiplets in the ~7.0-8.0 ppm range), amine protons (broad singlet), and N-H proton of the triazole ring (broad singlet). | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Aromatic carbons, and two distinct signals for the triazole ring carbons. | Confirms the carbon skeleton of the molecule. |

| FTIR | Characteristic peaks for N-H stretching (amine and triazole, ~3100-3400 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C-Br stretching. | Identifies key functional groups present in the molecule.[9] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (239.07 g/mol ) with a characteristic isotopic pattern for bromine (¹:¹ ratio for M and M+2). | Confirms the molecular weight and elemental composition. |

| Melting Point | A sharp and defined melting point range. | Indicates the purity of the compound. |

Logical Relationship Diagram for Characterization

Caption: Logic flow for the analytical validation of the target compound.

Applications in Drug Discovery and Development

The structural features of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine make it a valuable building block for creating libraries of novel compounds for high-throughput screening. The 1,2,4-triazole core is associated with a broad range of biological activities, making this compound a promising starting point for programs targeting:

-

Anticancer Agents: Many 1,2,4-triazole derivatives have shown potent anticancer activity.[8][10][11] The 2-bromophenyl group can be used as a handle for palladium-catalyzed cross-coupling reactions to introduce further complexity and modulate biological activity.

-

Antimicrobial and Antifungal Agents: This is one of the most well-established applications of 1,2,4-triazoles.[4][6] The core scaffold is known to inhibit key enzymes in microbial and fungal pathways.[6]

-

Antiviral and Anti-inflammatory Compounds: Derivatives of 1,2,4-triazoles have been reported to possess significant antiviral and anti-inflammatory properties, expanding their potential therapeutic utility.[4][10]

Commercial Suppliers

For researchers requiring this compound for initial studies, several chemical suppliers list 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine in their catalogs. It is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the purchased material.

-

AN PharmaTech Co Ltd[1]

-

Fluorochem[3]

-

Sigma-Aldrich (Note: A structurally related thiol is available, but not the amine)[12]

Conclusion

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is more than just a chemical entity; it is a strategic starting point for the development of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structure is ripe for derivatization. Grounded in the proven success of the 1,2,4-triazole scaffold, this compound represents a significant opportunity for researchers and drug development professionals aiming to address unmet medical needs.

References

- BenchChem. (n.d.). Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.

- Aggarwal, N., & Kumar, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). 5-(2-BROMOPHENYL)-4-((3-FLUOROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL.

- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

- Wisdom Library. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism.

- AN PharmaTech Co Ltd. (n.d.). 5-(2-Bromophenyl)-4H-1,2,4-triazol-3-amine.

- MDPI. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- Current issues in pharmacy and medicine. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives.

- PubChem. (n.d.). 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

- Sunway Pharm Ltd. (n.d.). 5-(4-Bromophenyl)-4h-1,2,4-triazol-3-amine.

- Ali, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH.

- ResearchGate. (n.d.). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o).

- Fluorochem. (n.d.). 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

- MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.

- PubChem. (n.d.). 5-(2-amino-4-bromophenyl)-1H-1,2,4-triazol-3-amine.

- PubChemLite. (n.d.). 5-(4-bromophenyl)-4h-1,2,4-triazol-3-amine.

- ChemBK. (n.d.). 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine.

- Semantic Scholar. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. ChemMedChem.

Sources

- 1. 5-(2-Bromophenyl)-4H-1,2,4-triazol-3-amine|59301-25-6--AN PharmaTech Co Ltd [anpharma.net]

- 2. 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | C8H7BrN4 | CID 2859280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 5-(2-BROMOPHENYL)-4-((3-FLUOROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectral data (NMR, IR, Mass Spec) of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural elucidation of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. This compound, featuring a bioisosteric 1,2,4-triazole ring, is a significant scaffold in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into spectral interpretation, experimental design, and data validation. We delve into the causality behind methodological choices and present a self-validating framework for confirming the molecular structure through an integrated spectroscopic approach.

Introduction: The Significance of Spectroscopic Analysis

The 1,2,4-triazole moiety is a privileged structure in pharmaceutical sciences, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The compound 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine combines this versatile heterocycle with a bromophenyl substituent, a common feature used to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Accurate structural confirmation is the bedrock of chemical research and drug development, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide synthesizes data from public databases and analogous structures reported in peer-reviewed literature to build a complete spectral profile of the target molecule.

Molecular Structure and Tautomerism

A critical feature of the 1,2,4-triazole ring is its capacity for prototropic tautomerism, existing in equilibrium between different forms.[2] For 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, the primary tautomeric forms are the 4H and 1H isomers. This phenomenon significantly influences the molecule's chemical reactivity and its interactions with biological targets. Spectroscopic analysis, particularly NMR, can be sensitive to this equilibrium, which is often influenced by the solvent and physical state.

Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity and the technique's soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: LC-MS (ESI)

-

Instrumentation : Agilent 1260 Infinity HPLC coupled to an Agilent 6120 Mass Spectrometer or equivalent.[4]

-

Ion Source : Electrospray Ionization (ESI), positive polarity.

-

Mobile Phase : An isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (50:50 v/v). The acidic modifier ensures efficient protonation to form the [M+H]⁺ ion.

-

Capillary Voltage : 4000 V.

-

Fragmentor Voltage : 100 V (to induce moderate fragmentation).

-

Scan Range : m/z 50–500.

Data Interpretation and Fragmentation

The molecular formula is C₈H₇BrN₄, with a calculated monoisotopic mass of 237.98541 Da.[5] A key validation checkpoint is the isotopic pattern conferred by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum is expected to show two prominent peaks for the molecular ion cluster: [M+H]⁺ and [M+2+H]⁺, with nearly equal intensity.

Publicly available mass spectral data confirms this, showing major peaks at m/z 238 and 240.[5] Further fragmentation provides structural clues. The fragmentation of 1,2,4-triazoles often involves ring cleavage through the loss of stable neutral molecules like HCN or N₂.[4]

Caption: Proposed ESI-MS fragmentation pathway for the target molecule.

Table 1: Summary of Mass Spectrometry Data

| Ion | Calculated m/z (Monoisotopic) | Observed m/z[5] | Interpretation |

| [M]⁺ | 237.985 / 239.983 | 238 / 240 | Molecular ion cluster confirming presence of one Br atom |

| [M-C₂H₂N₃]⁺ | 154.950 / 156.948 | 155 / 157 (Predicted) | Loss of the aminotriazole ring |

| [M-Br]⁺ | 159.072 | 160 (Predicted) | Loss of the bromine atom |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds.

Experimental Protocol: FT-IR (ATR)

-

Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer or similar, equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Method : A small amount of the solid sample is placed directly on the ATR crystal.

-

Scan Range : 4000–600 cm⁻¹.

-

Rationale : ATR is a rapid, non-destructive technique that requires minimal sample preparation, making it ideal for routine characterization.

Spectral Interpretation

The IR spectrum of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is expected to show characteristic absorption bands corresponding to its distinct functional groups. By comparing with similar substituted triazoles, we can confidently assign these bands.[6]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Reference Insight |

| 3450–3250 | Medium, Broad | N-H Stretch | Amine (NH₂) & Triazole (N-H) | The presence of two peaks in this region is typical for a primary amine.[7][8] |

| 3100–3000 | Medium | C-H Stretch | Aromatic Ring | Confirms the presence of the phenyl group.[6] |

| 1640–1610 | Strong | N-H Bend | Amine (NH₂) Scissoring | Characteristic bending vibration for primary amines. |

| 1580–1550 | Strong | C=N Stretch | Triazole Ring | A key indicator of the triazole heterocyclic system.[6] |

| 1480–1440 | Medium | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring.[6] |

| 1350–1310 | Medium | C-N Stretch | Triazole Ring | Confirms the C-N bonds within the heterocyclic ring.[6] |

| ~750 | Strong | C-H Bend | Ortho-disubstituted Aromatic | Out-of-plane bending characteristic of 1,2-disubstitution. |

| ~680 | Medium-Weak | C-Br Stretch | Aryl Bromide | Confirms the presence of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For this compound, a polar aprotic solvent like DMSO-d₆ is the ideal choice as it solubilizes the sample well and allows for the observation of exchangeable N-H protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation : Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent : DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments : Standard ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY and HSQC for unambiguous assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct regions for aromatic and exchangeable amine/amide protons. The 2-bromophenyl group will present a complex multiplet pattern due to the differing electronic effects of the bromo and triazole substituents.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Insights |

| ~12.5 | Broad Singlet | 1H | NH (Triazole) | The triazole N-H proton is typically deshielded and broad due to tautomerism and exchange. Its signal may disappear upon D₂O exchange.[9] |

| 7.80–7.40 | Multiplet | 4H | Ar-H | The four protons on the bromophenyl ring will form a complex pattern. The proton ortho to the bromine will likely be the most downfield. Similar bromophenyl systems show signals in this region.[1] |

| ~5.40 | Broad Singlet | 2H | NH₂ | The amine protons are exchangeable and often appear as a broad singlet. This signal will also disappear upon D₂O exchange.[9] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals, providing further confirmation of the molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Insights |

| ~161 | C -NH₂ (Triazole, C3) | The carbon attached to the amino group is highly deshielded.[9] |

| ~157 | C -Ar (Triazole, C5) | The carbon attached to the aromatic ring is also significantly deshielded.[9] |

| 135–125 | Ar-C H | Four signals are expected for the protonated aromatic carbons. |

| ~130 | Ar-C (ipso to Triazole) | The quaternary carbon attached to the triazole ring. |

| ~122 | Ar-C -Br | The carbon directly attached to the bromine atom is shielded relative to other substituted carbons but its exact shift is sensitive to the overall electronic environment. |

Integrated Workflow for Structural Confirmation

The definitive structural elucidation of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine relies not on a single technique, but on the convergence of data from all three spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle.

Sources

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | C8H7BrN4 | CID 2859280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. elar.urfu.ru [elar.urfu.ru]

An In-depth Technical Guide on 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine: Synthesis, Characterization, and Structural Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While the definitive single-crystal X-ray structure of this specific molecule is not publicly available at the time of this writing, this document synthesizes the existing knowledge on its synthesis, characterization, and the structural properties of closely related analogs. By examining the crystal engineering principles and intermolecular interactions observed in similar 1,2,4-triazole and bromophenyl-substituted systems, we can infer the likely solid-state behavior of the title compound. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole scaffold.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore in modern drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its prevalence stems from a unique combination of properties:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Hydrogen Bonding Capabilities: The presence of both hydrogen bond donors and acceptors allows for specific and strong interactions with biological targets such as enzymes and receptors.

-

Coordination Chemistry: The nitrogen atoms of the triazole ring can coordinate with metal ions, a property exploited in the mechanism of action of several antifungal agents that target metalloenzymes.[3]

-

Diverse Biological Activities: Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4]

The title compound, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, incorporates two key structural motifs: the versatile 1,2,4-triazole ring and a sterically demanding and electronically influential 2-bromophenyl group. The bromine atom can introduce specific intermolecular interactions, such as halogen bonding, and its position on the phenyl ring can induce conformational constraints that may be crucial for biological activity.

Synthesis and Molecular Architecture

While a specific synthetic protocol for 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is not detailed in the available literature, its synthesis can be reliably predicted based on established methods for related 1,2,4-triazole derivatives.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A common and effective route to 5-substituted-4H-1,2,4-triazol-3-amines involves the cyclization of an N-acyl-S-methylisothiourea or a similar intermediate derived from an acyl hydrazide. A plausible synthetic route is outlined below.

Caption: Proposed synthetic pathway for 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

Step-by-Step Experimental Protocol (Hypothetical)

-

Formation of the Amidrazone Intermediate:

-

To a solution of 2-bromobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the corresponding amidrazone.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude amidrazone can be purified by recrystallization.

-

-

Cyclization to the 1,2,4-Triazole Ring:

-

The purified amidrazone is dissolved in an appropriate solvent (e.g., methanol or ethanol).

-

A cyclizing agent, such as cyanogen bromide, is added portion-wise at a controlled temperature (often at 0 °C to manage the exotherm).

-

The reaction mixture is then stirred at room temperature or gently heated to complete the cyclization.

-

The product, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, may precipitate from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Structural Analysis and Predicted Crystal Packing

In the absence of experimental crystallographic data for the title compound, we can draw valuable inferences from the crystal structure of a closely related molecule, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine.[5] This analog shares the 2-bromophenyl substituent and an amino group on a five-membered heterocyclic ring, making it a reasonable model for predicting molecular conformation and intermolecular interactions.

Molecular Conformation

The most significant conformational variable in 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is the dihedral angle between the plane of the phenyl ring and the triazole ring. In the thiadiazole analog, this angle is reported to be 48.35(3)°.[5] This significant twist is likely due to steric hindrance between the ortho-bromine atom and the heterocyclic ring. A similar non-planar conformation is expected for the title compound.

Caption: Predicted non-planar conformation of the title compound.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine will be governed by a hierarchy of intermolecular interactions.

-

Hydrogen Bonding: The amino group and the triazole ring nitrogens are excellent hydrogen bond donors and acceptors. It is highly probable that the primary supramolecular motif will involve N-H···N hydrogen bonds, leading to the formation of chains or dimeric structures. This is a common feature in the crystal structures of amino-substituted nitrogen heterocycles.[5]

-

π-π Stacking: The aromatic phenyl and triazole rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. The offset or slipped-parallel arrangement is likely, influenced by the steric bulk of the bromine atom.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen atoms of the triazole ring or the amino group of neighboring molecules. These directional interactions can play a crucial role in dictating the overall crystal packing.

The interplay of these interactions will determine the final crystal structure. A hypothetical packing arrangement is depicted below.

Sources

- 1. 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | C8H7BrN4 | CID 2859280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. preprints.org [preprints.org]

Tautomerism in 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

An In-Depth Technical Guide to the Tautomerism of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism, which involves the migration of a proton. The compound 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine presents a compelling case for the study of annular and amino-imino tautomerism. The equilibrium between these forms is delicate and governed by factors including substituent effects, solvent polarity, and physical state. Understanding and predicting this tautomeric balance is critical for drug development, as the predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomeric phenomena in 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, detailing the structural possibilities, predictive computational models, and the key experimental methodologies for characterization.

The Principle of Tautomerism in 1,2,4-Triazole Systems

Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly involving the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond.[1] In heterocyclic chemistry, this phenomenon is of paramount importance as it can dramatically alter a molecule's physicochemical properties and biological activity.[2][3]

For 3,5-disubstituted 1,2,4-triazoles, such as the title compound, two primary types of prototropic tautomerism are considered:

-

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This gives rise to three potential tautomers: the 1H, 2H, and 4H forms.[1][4]

-

Amino-Imino Tautomerism: This is a form of side-chain tautomerism where the exocyclic amino group exists in equilibrium with an endocyclic imino form.[5][6]

The position of this equilibrium is not static; it is a dynamic process influenced by several factors:

-

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the triazole ring can stabilize or destabilize specific tautomers.[7]

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can preferentially solvate and stabilize one tautomer over another.[5][8][9]

-

Physical State: The dominant tautomer in solution may differ from that in the solid state due to crystal packing forces.[10]

Possible Tautomeric Forms

The tautomeric equilibrium for 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine involves several potential structures. The primary annular tautomers are the 1H, 2H, and 4H forms, each of which could also potentially exist in an imino form.

Figure 1: Tautomeric equilibria for 5-(2-bromophenyl)-1,2,4-triazol-3-amine.

Predictive Analysis via Computational Chemistry

Before embarking on synthetic and analytical endeavors, computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools. These methods calculate the relative energies of all possible tautomers, providing insight into their thermodynamic stabilities.[11][12]

The choice of functional and basis set is critical for accuracy. For triazole systems, hybrid functionals like B3LYP or M06-2X combined with a Pople-style basis set such as 6-311++G(d,p) have shown reliable results.[13] Solvation effects are modeled using continuum models like the Polarizable Continuum Model (PCM) or the SMD model.

Hypothetical Stability Data

While specific computational studies on 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine are not prominently published, data from analogous 3-amino-5-aryl-1,2,4-triazoles can inform our predictions.[7][11][14] Generally, for C5-substituted 1,2,4-triazoles, electron-donating groups tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer.[7] The amino group at C3 is a strong electron-donating group. The 2-bromophenyl group at C5 has both inductive withdrawing effects and potential resonance effects. The interplay of these factors determines the final equilibrium.

Table 1: Illustrative Relative Energies of Tautomers (Based on Analogous Systems)

| Tautomer | Gas Phase (ΔE, kcal/mol) | In Water (ΔG, kcal/mol) | Predicted Population (Water) |

|---|---|---|---|

| 1H-Amino | 0.5 | 0.2 | ~35% |

| 2H-Amino | 0.0 | 0.0 | ~65% |

| 4H-Amino | 4.5 | 5.0 | <1% |

| Imino Forms | >10.0 | >10.0 | <1% |

Note: These values are illustrative and based on general trends for similar compounds. Actual values require specific DFT calculations.

The data suggests that in both gas phase and polar solvents, the 2H-tautomer is likely the most stable, followed closely by the 1H form, while the 4H and imino tautomers are significantly less stable.[11]

Computational Workflow

A robust computational analysis follows a defined workflow to ensure reliable predictions.

Figure 2: Workflow for computational analysis of tautomerism.

Proposed Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through several established routes. A reliable method for preparing 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine involves the reaction of 2-bromobenzonitrile with aminoguanidine. A related procedure has been successfully used for analogous compounds.[15]

Step-by-Step Methodology

Objective: To synthesize 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

Materials:

-

2-bromobenzonitrile

-

Aminoguanidine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

n-Butanol

-

Standard reflux and workup glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), aminoguanidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add 50 mL of n-butanol to the flask.

-

Reflux: Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting nitrile indicates reaction completion.

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

-

Precipitation: Stir the aqueous mixture for 30 minutes. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Characterization of Tautomers

While computational methods are predictive, experimental validation is essential for unambiguously determining tautomeric preference. A combination of spectroscopic techniques is typically employed.[8][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[18] By analyzing spectra in different solvents (e.g., DMSO-d₆, CDCl₃), one can identify the predominant species.

-

¹H NMR: The key diagnostic signal is the N-H proton. In DMSO-d₆, the triazole N-H proton typically appears as a broad singlet between 12-14 ppm, while the -NH₂ protons appear around 5-7 ppm.[19] The exact chemical shifts can help distinguish between 1H, 2H, and 4H tautomers, although rapid exchange can sometimes lead to averaged signals.[4][10]

-

¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) are highly sensitive to the tautomeric form. A significant difference in the chemical shifts of these two carbons is expected between tautomers.[4] Fast tautomeric interconversion on the NMR timescale can lead to broadened signals for the ring carbons.

-

Sample Preparation: Prepare separate, saturated solutions of the compound in a non-polar solvent (e.g., CDCl₃) and a polar, hydrogen-bonding solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (HSQC, HMBC) spectra for each sample at a controlled temperature (e.g., 298 K).

-

¹H NMR Analysis: Integrate the signals corresponding to the N-H and NH₂ protons. Compare the chemical shifts and signal broadening between the two solvents. A significant shift or change in peak shape is indicative of a shift in the tautomeric equilibrium.[8]

-

¹³C NMR Analysis: Compare the chemical shifts of the triazole ring carbons (C3 and C5). Theoretical calculations (GIAO method) can be used to predict the ¹³C shifts for each tautomer, aiding in the assignment of the experimentally observed signals.

-

Variable Temperature (VT) NMR: If signals are broad, acquire spectra at different temperatures. Lowering the temperature may slow the interconversion enough to resolve separate signals for each tautomer, allowing for their quantification.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[20] It allows for the direct localization of hydrogen atoms on the triazole ring nitrogens and the exocyclic amino group, leaving no ambiguity.[4]

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

-

Tautomer Assignment: Locate the hydrogen atoms from the difference Fourier map. The positions of the hydrogen atoms on the ring nitrogen atoms will unambiguously identify the tautomer (1H, 2H, or 4H) present in the crystal lattice.[4]

Overall Experimental Workflow

Figure 3: Integrated workflow for experimental tautomer elucidation.

Implications for Drug Design and Development

The tautomeric form of a molecule is not an academic curiosity; it is a critical determinant of its biological function. Different tautomers of the same compound are, in effect, different molecules with distinct properties:

-

Receptor Binding: The shape and hydrogen bond donor/acceptor pattern of a molecule dictates its ability to bind to a biological target. A switch in tautomeric form can alter this pattern, potentially turning an active binder into an inactive one, or vice-versa.[21]

-

pKa and Ionization: The position of the proton influences the basicity of the triazole ring, affecting the molecule's pKa. This, in turn, governs its ionization state at physiological pH, which impacts solubility, cell permeability, and oral absorption.

-

Physicochemical Properties: Tautomers can have different dipole moments, polar surface areas, and lipophilicity (logP), all of which are key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Therefore, a thorough understanding of the tautomeric landscape of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is a prerequisite for its rational development as a potential therapeutic agent.

Conclusion

The tautomerism of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is a complex interplay of annular and side-chain prototropism. Based on established principles and data from analogous systems, the 1H- and 2H-amino tautomers are predicted to be the most stable forms, likely existing in a dynamic equilibrium in solution. The exact ratio is highly sensitive to the local environment. A combined approach utilizing predictive computational modeling followed by rigorous experimental validation with NMR spectroscopy and X-ray crystallography is essential for a complete characterization. For researchers in drug discovery, defining the dominant tautomeric species is a critical step in understanding structure-activity relationships and optimizing molecules for therapeutic success.

References

- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

- Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67.

- Semantic Scholar. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- PubChem. (n.d.). 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

- ResearchGate. (n.d.). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.

- Politzer, P., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A.

- Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital - The Electronic Journal of Chemistry, 13(1).

- Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Google Books.

- ResearchGate. (n.d.). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles.

- Química Organica.org. (n.d.). Tautomerism in aromatic heterocycles.

- Current issues in pharmacy and medicine. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives.

- Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.

- Kamal, A., et al. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH.

- MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.

- PubMed Central. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- HETEROCYCLES. (1991).

- O'Hagan, D. (2009). Let's not forget tautomers. PMC - NIH.

- ResearchGate. (n.d.). Amide‐iminol tautomerization as a typical example of prototropic tautomerism.

- ResearchGate. (n.d.). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o).

- Filo. (2025). Explain tautomerism in heterocycles.

- AIP Conference Proceedings. (2022).

- chemeurope.com. (n.d.). Tautomer.

- Semantic Scholar. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3.

- Dolzhenko, A.V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.

- Benchchem. (n.d.). tautomerism in 1,2,4-triazol-5-one derivatives.

- ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

Sources

- 1. Tautomer [chemeurope.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Explain tautomerism in heterocycles | Filo [askfilo.com]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. books.google.cn [books.google.cn]

- 18. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. elar.urfu.ru [elar.urfu.ru]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Probing the Therapeutic Potential: A Technical Guide to the Biological Activities of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential biological activities of the heterocyclic compound, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. While direct experimental data on this specific ortho-bromo isomer is emerging, this document synthesizes findings from closely related analogs and the broader 1,2,4-triazole class of compounds to project its therapeutic promise. The following sections will delve into its chemical identity, plausible biological activities with a significant focus on anticancer potential, and the underlying mechanistic hypotheses.

Compound Profile: 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

Chemical Identity:

The subject of this guide is a substituted 1,2,4-triazole. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a scaffold known for its diverse pharmacological activities[1][2]. The core structure is functionalized with a 2-bromophenyl group at the 5-position and an amine group at the 3-position.

| Identifier | Value |

| IUPAC Name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine[3] |

| Molecular Formula | C₈H₇BrN₄[3] |

| Molecular Weight | 239.07 g/mol [3] |

| CAS Number | 59301-25-6[3] |

Projected Biological Activities: A Landscape of Therapeutic Promise

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties[1][4][5]. The introduction of a bromophenyl substituent is a common strategy in drug design to modulate lipophilicity and enhance binding interactions with biological targets.

Anticancer Activity: A Primary Focus

Significant research into closely related analogs, particularly the meta-bromo isomer, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, strongly suggests that 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine possesses notable anticancer potential[1][6][7][8].

Mechanistic Hypothesis: Tubulin Polymerization Inhibition

A key molecular target for many anticancer agents is tubulin, the protein subunit of microtubules[8]. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis[9]. Molecular docking studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown efficient binding to the colchicine-binding site of tubulin[7]. It is highly probable that the ortho-bromo isomer, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, also interacts with this site, thereby inhibiting microtubule dynamics.

Experimental Workflow: Anticancer Screening and Mechanistic Validation

Caption: A representative workflow for the evaluation of anticancer properties.

Data from Analog Studies: 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine

A study on a series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a-j) revealed significant anticancer activity against a panel of 58 cancer cell lines at a concentration of 10⁻⁵ M[1][6]. The growth percent (GP) and percent growth inhibition (PGI) were calculated.

| Compound | Most Sensitive Cell Line | PGI (%) | Mean GP |

| 4e | SNB-75 (CNS Cancer) | 41.25 | - |

| 4i | - | - | 97.48 |

Data extracted from a study on 5-(3-bromophenyl) analogs[1][6].

The five cancer cell lines most susceptible to the most promising compound in the series (4i) were SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5, with PGIs of 38.94, 30.14, 26.92, 26.61, and 23.12 percent, respectively, at a 10⁻⁵ M concentration[6][7].

Protocol: NCI-60 Single Dose Anticancer Screening

-

Cell Culture: Human cancer cell lines from the NCI-60 panel are cultured in appropriate media and conditions.

-

Compound Preparation: A stock solution of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is prepared and diluted to the final screening concentration (typically 10⁻⁵ M).

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The test compound is added to the wells, and the plates are incubated for a standard period (e.g., 48 hours).

-

Growth Assessment: Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.

-

Data Analysis: The percentage growth is calculated relative to untreated control cells.

Antimicrobial and Antifungal Activities

The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial and antifungal agents[5][10][11]. For instance, fluconazole and itraconazole are widely used antifungal drugs based on this heterocycle[12]. The mechanism often involves the inhibition of enzymes crucial for pathogen viability, such as lanosterol 14α-demethylase in fungi. It is plausible that 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine could exhibit activity against various bacterial and fungal strains.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Compound Dilution: A serial dilution of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is prepared in a 96-well plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition

Beyond the aforementioned activities, 1,2,4-triazole derivatives have been reported to inhibit various enzymes, including tyrosinase and metallo-β-lactamases[13][14]. The potential for 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine to act as an enzyme inhibitor warrants investigation, which could open avenues for its application in treating a range of diseases.

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-triazole derivatives have indicated that the introduction of electron-withdrawing groups can be favorable for their biological activity[15]. The bromine atom at the ortho position of the phenyl ring is an electron-withdrawing group, which may contribute positively to the bioactivity of the title compound. Furthermore, the position of the substituent on the phenyl ring can significantly influence the compound's conformation and its ability to fit into the binding pocket of a biological target.

Logical Relationship: From Chemical Structure to Biological Activity

Caption: Interplay of structural features and potential biological outcomes.

Future Directions and Conclusion

While the biological activities of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine are yet to be extensively reported, the evidence from closely related analogs and the broader class of 1,2,4-triazoles provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenue appears to be in the realm of anticancer research, with tubulin inhibition as a likely mechanism of action. Further studies, including synthesis, in vitro and in vivo biological evaluation, and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound.

References

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. PubMed. (2023-10-05). [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PMC - NIH. (2019-07-09). [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020-07-03). [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. [Link]

-

Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. (2022-11-15). [Link]

-

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. PubChem. [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

(PDF) Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. (2024-12-22). [Link]

-

Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. NIH. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024-12-20). [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. (2024-01-19). [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Academic Scientific Journals. (2024-12-27). [Link]

Sources

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | C8H7BrN4 | CID 2859280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. asianpubs.org [asianpubs.org]

In Silico Prediction of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth, technical walkthrough for the in silico prediction of the bioactivity of a specific derivative, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. We will navigate a comprehensive computational workflow, beginning with broad-spectrum bioactivity prediction to identify high-probability therapeutic areas. Subsequently, we will delve into detailed molecular docking studies against validated anticancer and antifungal targets. This will be complemented by a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the compound's drug-like properties. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice, thereby providing a robust framework for the computational evaluation of novel chemical entities.

Introduction: The Rationale for In Silico Analysis

In the contemporary drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of lead compounds.[1][2] These techniques offer a rapid and cost-effective means to screen virtual libraries, predict mechanisms of action, and identify potential liabilities long before committing to expensive and time-consuming wet-lab synthesis and testing.

The subject of this guide, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, is a novel compound built upon the versatile 1,2,4-triazole core. Derivatives of this scaffold are known to exhibit a range of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Our objective is to employ a structured, multi-faceted computational approach to generate a robust, data-driven hypothesis regarding the most probable biological activities of this specific molecule.

Foundational Analysis: Ligand and Target Preparation

The fidelity of any in silico prediction is fundamentally dependent on the quality of the input data for both the small molecule (ligand) and its biological target (protein).

Ligand Preparation: 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

The initial step involves obtaining an accurate three-dimensional representation of our molecule of interest.

Protocol 1: Ligand Structure Acquisition and Preparation

-

Structure Retrieval: The 3D structure of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine in SDF (Structure-Data File) format can be sourced from chemical databases such as PubChem.

-

Energy Minimization: The retrieved structure must be energy-minimized to achieve a stable, low-energy conformation. This is crucial as it represents the most likely state of the molecule in a biological system. This can be performed using computational chemistry software packages like UCSF Chimera or Avogadro. The process involves applying force fields (e.g., MMFF94) to adjust bond lengths and angles to their optimal geometries.

-

File Format Conversion: For compatibility with various docking software, the energy-minimized structure is often converted to the PDBQT format, which includes atomic coordinates, partial charges, and atom-type definitions. AutoDock Tools is a standard utility for this conversion.

Target Selection and Preparation

Based on the known broad-spectrum activity of 1,2,4-triazole derivatives, we have selected high-priority protein targets implicated in oncology and infectious diseases. The selection of specific PDB (Protein Data Bank) entries is critical; we prioritize high-resolution crystal structures with co-crystallized ligands, as this provides a validated binding pocket.

Table 1: Selected Protein Targets for Bioactivity Prediction

| Therapeutic Area | Target Protein | PDB ID | Rationale for Selection |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 1M17 | EGFR is a well-validated target in oncology, and its inhibition is a key mechanism for several approved drugs.[3][4] |

| Anticancer | Tubulin (Colchicine Binding Site) | 1SA0 | Tubulin is a critical protein for cell division, and its disruption is a proven anticancer strategy. The colchicine binding site is a known target for small molecule inhibitors.[5][6][7][8] |

| Antifungal | Lanosterol 14-alpha-demethylase (CYP51) | 5V5Z | CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a prime target for antifungal agents.[9][10][11] |

Protocol 2: Protein Target Preparation

-

Structure Retrieval: Download the selected protein structures in PDB format from the RCSB Protein Data Bank.[1][12][13][14][15]

-

Structure Cleaning: Using a molecular visualization program like UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous entities.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate partial charges (e.g., Gasteiger charges). This step is crucial for accurately modeling electrostatic interactions between the protein and the ligand.

-

File Format Conversion: Convert the cleaned and prepared protein structure to the PDBQT format using AutoDock Tools.

Initial Bioactivity Screening: PASS Online

Before committing to resource-intensive docking simulations, a broad-spectrum prediction of biological activity can provide invaluable guidance. The Prediction of Activity Spectra for Substances (PASS) Online web server is a useful tool for this purpose. It compares the structure of a query molecule to a vast database of known bioactive compounds to predict a wide range of potential biological activities.[16][17][18][19][20]

Protocol 3: Bioactivity Spectrum Prediction with PASS Online

-

Input: Navigate to the PASS Online web server and input the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine.

-

Execution: Submit the structure for prediction.

-

Analysis: The output is a list of potential biological activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score. Activities with a high Pa value are considered more likely. This provides a preliminary, hypothesis-generating overview of the compound's potential pharmacological profile.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically reported as a binding affinity or docking score.[10] A lower binding energy indicates a more stable and potentially more potent interaction. We will use AutoDock Vina, a widely used and validated open-source docking program.[21][22][23]

Caption: Molecular Docking Workflow.

Protocol 4: Molecular Docking with AutoDock Vina

-

Grid Box Definition: For each prepared protein target, define a "grid box" that encompasses the known binding site. The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.

-

Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand (in PDBQT format), the coordinates and dimensions of the grid box, and the name of the output file.

-

Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will perform a series of computational "runs" to find the best binding poses of the ligand within the protein's active site.

-

Results Analysis: The primary output is a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.

Post-Docking Analysis and Visualization

The numerical results from docking must be visually inspected to understand the specific molecular interactions that stabilize the ligand-protein complex. This is a critical step for validating the plausibility of the docking results and for generating hypotheses for future lead optimization.

Protocol 5: Visualization with UCSF Chimera

-

Load Structures: Open the prepared protein structure and the docking output file (containing the predicted ligand poses) in UCSF Chimera.[2][24][25][26][27]

-

Interaction Analysis: Use the visualization tools to identify and analyze non-covalent interactions between the top-ranked ligand pose and the protein's active site residues. Key interactions to look for include:

-

Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

-

Hydrophobic interactions: These occur between nonpolar regions of the ligand and protein.

-

Pi-stacking: These interactions can occur between aromatic rings on the ligand and protein.

-

-

Hypothesis Generation: Based on the observed interactions, hypotheses can be formed about which functional groups on the ligand are most important for binding. This information is invaluable for guiding the design of new derivatives with potentially improved potency.

Pharmacokinetic and Drug-Likeness Prediction (ADMET)

A compound with high binding affinity to its target is of little therapeutic value if it has poor pharmacokinetic properties (i.e., it is not well absorbed, is rapidly metabolized, or is toxic). Therefore, an early assessment of ADMET properties is crucial. The SwissADME web server is a free and comprehensive tool for this purpose.[28][29][30][31][32]

Sources

- 1. rcsb.org [rcsb.org]

- 2. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX [ncbi.nlm.nih.gov]

- 9. 5V5Z: Structure of CYP51 from the pathogen Candida albicans [ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) [scirp.org]

- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 14. Homepage | Protein Data Bank in Europe [ebi.ac.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. Way2Drug - PASS Online [way2drug.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Main info [way2drug.com]

- 20. PASS [akosgmbh.de]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Tutorial: Visualization of Macromolecules [people.chem.ucsb.edu]

- 27. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 28. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 29. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scite.ai [scite.ai]

- 31. Molecular Modelling Group [molecular-modelling.ch]

- 32. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

The Bromine Advantage: A Technical Guide to the Structure-Activity Relationship of Brominated Triazoles in Drug Discovery

Abstract

The triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2] The strategic incorporation of bromine atoms onto this privileged scaffold has emerged as a powerful strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and target selectivity. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of brominated triazoles, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, dissect the influence of bromine substitution on a range of biological activities, and present detailed experimental protocols and computational approaches to rationalize and predict the impact of this unique halogen.

Introduction: The Triazole Scaffold and the Significance of Bromination

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles.[3] Their ability to engage in hydrogen bonding, dipole-dipole interactions, and their resistance to metabolic degradation make them highly sought-after motifs in drug design.[4] The introduction of a bromine atom, a heavy halogen, imparts several key physicochemical changes to the parent molecule:

-

Increased Lipophilicity: Bromine substitution generally increases the lipophilicity of a compound, which can enhance membrane permeability and cellular uptake.

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the pKa of nearby functionalities and alter the electrostatic potential of the molecule, impacting target binding.

-

Halogen Bonding: Bromine can act as a halogen bond donor, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target, which can significantly contribute to binding affinity and selectivity.

-

Metabolic Blocking: A strategically placed bromine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life.

This guide will systematically explore how these fundamental effects of bromination translate into tangible SAR trends across various therapeutic areas.

Synthetic Strategies for Brominated Triazoles

The synthesis of brominated triazoles can be achieved through several routes, either by incorporating bromine into the starting materials or by direct bromination of a pre-formed triazole ring.

Synthesis from Brominated Precursors